BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-(-)-2,2-Dimethyl-5-0x0-1,3-dioxolane-4-acetic
acid synonyms

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(R)-(-)-2,2-Dimethyl-5-oxo0-1,3-
Compound Name: _ ) )
dioxolane-4-acetic acid

Cat. No.: B016659

An In-Depth Technical Guide to (R)-(-)-2,2-Dimethyl-5-0x0-1,3-dioxolane-4-acetic acid:
Synthesis, Properties, and Applications in Chiral Drug Development

This guide provides a comprehensive technical overview of (R)-(-)-2,2-Dimethyl-5-oxo0-1,3-
dioxolane-4-acetic acid, a valuable chiral building block in modern organic synthesis.
Intended for researchers, scientists, and professionals in drug development, this document
delves into the compound's synthesis, physicochemical properties, and key applications, with a
focus on the scientific principles and practical considerations that underpin its use.

Introduction

(R)-(-)-2,2-Dimethyl-5-ox0-1,3-dioxolane-4-acetic acid is a versatile chiral intermediate
prized for its role in the enantioselective synthesis of complex molecules. Its rigid dioxolanone
ring structure, derived from (R)-malic acid, provides a well-defined stereochemical framework
that is instrumental in the construction of chiral centers in target molecules. This guide will
explore the synthesis of this compound, its key characteristics, and its application in the
synthesis of biologically active compounds.

Part 1: Nomenclature and Identification

A clear and unambiguous identification of chemical compounds is paramount in scientific
research and development. (R)-(-)-2,2-Dimethyl-5-ox0-1,3-dioxolane-4-acetic acid is known
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by several synonyms and unique identifiers, which are crucial for accurate database searches

and procurement.

Table 1: Synonyms and Identifiers

Identifier Type

Value

IUPAC Name

2-[(4R)-2,2-dimethyl-5-ox0-1,3-dioxolan-4-

yllacetic acid

Common Synonyms

[(4R)-2,2-Dimethyl-5-ox0-1,3-dioxolan-4-
yl]acetic acid[1]

(R)-(-)-2,2-dimethyl-5-0x0-1,3-dioxolane-4-

acetic

[(R)-2,2-Dimethyl-5-ox0-1,3-dioxolan-4-yllacetic
Acid[1]

2-((R)-2,2-Dimethyl-5-ox0-1,3-dioxolan-4-
yl)acetic Acid[1]

CAS Number

113278-68-5[2]

Molecular Formula

C7H100s5[2]

Molecular Weight 174.15 g/mol [2]
InChl Key IDQOCLIWDMZKBZ-SCSAIBSYSA-N[2]
SMILES CC1(C)O--INVALID-LINK--C(=0)01[2]

Part 2: Synthesis and Mechanism

The most common and efficient synthesis of (R)-(-)-2,2-Dimethyl-5-ox0-1,3-dioxolane-4-

acetic acid involves the acid-catalyzed acetalization of (R)-malic acid with an acetone

equivalent. This method is advantageous as it starts from a readily available and

enantiomerically pure natural product.

Synthetic Workflow
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The overall transformation is a protection reaction where the hydroxyl and one of the carboxyl
groups of (R)-malic acid react to form a cyclic acetal and an ester, respectively.

Starting Materials
: . Acetone Equivalent
((R)-Mallc AC'd) ((e.g., 2,2-Dimethoxypropane))

Reaction

y

Acid-Catalyzed Acetalization
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d Work-up & [Purification h

Quenching
Solvent Extraction

Recrystallization or
Column Chromatography
N\ )

Final Broduct

y

(R)-(-)-2,2-Dimethyl-5-oxo-
1,3-dioxolane-4-acetic acid

Click to download full resolution via product page
Caption: Synthetic workflow for (R)-(-)-2,2-Dimethyl-5-0x0-1,3-dioxolane-4-acetic acid.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the corresponding (S)-enantiomer and is
expected to yield the (R)-enantiomer with high fidelity.[3]

Materials:
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(R)-Malic acid

2,2-Dimethoxypropane

p-Toluenesulfonic acid monohydrate (p-TsOH-H20)
Anhydrous acetone

Sodium bicarbonate (NaHCO3)

Anhydrous sodium sulfate (Na2S0a)

Ethyl acetate

Hexane

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve (R)-malic acid in anhydrous acetone.

Reagent Addition: Add 2,2-dimethoxypropane to the solution. This serves as both a reactant
and a water scavenger.

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate. The acid
protonates the carbonyl oxygen of the carboxylic acid and the hydroxyl group, facilitating
nucleophilic attack.

Reaction: Stir the mixture at room temperature or gentle reflux. The reaction progress can be
monitored by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous
solution of sodium bicarbonate to neutralize the acidic catalyst.

Extraction: Extract the aqueous layer with ethyl acetate. The organic layers are combined.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to obtain the crude product.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validation: The enantiomeric purity of the final product should be confirmed by measuring
its specific optical rotation and comparing it with the literature value. The structure should be
confirmed by spectroscopic methods (NMR, IR).

Reaction Mechanism

The formation of the dioxolanone ring proceeds through an acid-catalyzed intramolecular
esterification and acetal formation.

Step 1: Protonation Step 2: Intramolecular Attack Step 3: Acetal Formation Step 4: Ring Closure
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Caption: Simplified mechanism of acid-catalyzed dioxolanone formation.

The mechanism involves the protonation of the carboxylic acid, which enhances its
electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the
activated carbonyl. The resulting intermediate reacts with 2,2-dimethoxypropane to form the
acetal, followed by ring closure to yield the final product. The use of an anhydrous solvent and
a water scavenger like 2,2-dimethoxypropane is crucial to drive the equilibrium towards the
product side.[4][5]

Part 3: Physicochemical and Spectroscopic Data

A thorough characterization of the compound is essential for its use in synthesis. The following
tables summarize its key physical and spectroscopic properties.

Table 2: Physicochemical Properties
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Property Value Source
Appearance Solid [2]
Melting Point 108-112 °C [2]
) o [0]20/D -3.5°, c=11in
Optical Activity [2]
chloroform

Table 3: Spectroscopic Data

Spectroscopy Key Features Source

Characteristic peaks for the
methyl groups of the acetal,
the methylene protons of the

'H NMR o . [6]
acetic acid side chain, and the
methine proton on the

dioxolanone ring.

Signals corresponding to the
carbonyl carbons of the ester
and carboxylic acid, the

13C NMR [6]
quaternary carbon of the
acetal, and the other carbons

in the molecule.

Strong absorption bands for
the C=0 stretching of the ester

FTIR . [6]
and carboxylic acid, and C-O

stretching vibrations.

Part 4: Applications in Chiral Synthesis

(R)-(-)-2,2-Dimethyl-5-0x0-1,3-dioxolane-4-acetic acid is a valuable chiral synthon. Its
protected diacid functionality and defined stereocenter make it an ideal starting material for the
synthesis of various complex chiral molecules.
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Case Study 1: Synthesis of (R)-Isoserine

(R)-Isoserine is a non-proteinogenic amino acid and a component of some natural products. It
has also been investigated as a building block for glucagon receptor antagonists.[7]

(R)-(-)-2,2-Dimethyl-5-oxo-
1,3-dioxolane-4-acetic acid
Y
Curtius Rearrangement
(e.g., DPPA, heat)

Gsocyanate Intermediate)

Hydrolysis
(Acidic or Basic)

(R)-Isoserine

Click to download full resolution via product page

Caption: Synthetic route to (R)-Isoserine.

In this synthetic route, the carboxylic acid functionality of the starting material is converted to an
isocyanate via a Curtius rearrangement. Subsequent hydrolysis of the isocyanate and the
dioxolanone ring yields (R)-isoserine. The stereochemistry at the C4 position of the
dioxolanone is directly transferred to the corresponding stereocenter in the final product.

Case Study 2: Synthesis of Blepharismone

Blepharismone is a mating pheromone of the ciliate Blepharisma japonicum. The synthesis of
this natural product highlights the utility of our tittle compound in constructing complex chiral
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architectures.[7] The synthesis involves multiple steps where the chiral backbone provided by

(R)-(-)-2,2-Dimethyl-5-o0x0-1,3-dioxolane-4-acetic acid is elaborated to form the final natural
product. The specific stereochemistry of the starting material is crucial for obtaining the correct
enantiomer of blepharismone.

Conclusion

(R)-(-)-2,2-Dimethyl-5-o0x0-1,3-dioxolane-4-acetic acid is a highly valuable and versatile
chiral building block in organic synthesis. Its straightforward preparation from (R)-malic acid,
coupled with its well-defined stereochemistry, makes it an attractive starting material for the
enantioselective synthesis of a wide range of complex molecules, including pharmaceuticals
and natural products. This guide has provided a detailed overview of its synthesis, properties,
and applications, offering a solid foundation for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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